molecular formula C17H23N3O2 B2524286 N'-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide CAS No. 1375998-13-2

N'-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide

Cat. No.: B2524286
CAS No.: 1375998-13-2
M. Wt: 301.39
InChI Key: YFMQNVXMXXRWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide is a synthetic organic compound characterized by the presence of a cyano group attached to a 2-methylphenyl ring, which is further connected to a propylpentanediamide moiety

Properties

IUPAC Name

N'-[cyano-(2-methylphenyl)methyl]-N-propylpentanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-3-11-19-16(21)9-6-10-17(22)20-15(12-18)14-8-5-4-7-13(14)2/h4-5,7-8,15H,3,6,9-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMQNVXMXXRWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCC(=O)NC(C#N)C1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of N’-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide may involve large-scale cyanoacetylation processes using readily available raw materials and cost-effective catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Mechanism of Action

The mechanism of action of N’-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various chemical reactions that modify the compound’s structure and activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide is unique due to its specific combination of a cyano group, 2-methylphenyl ring, and propylpentanediamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.